Cas no 2757956-06-0 (Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate)

Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-37100364
- tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate
- 2757956-06-0
- Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate
-
- Inchi: 1S/C11H18F3NO4/c1-10(2,3)19-9(17)15-4-8(11(12,13)14)18-6-7(15)5-16/h7-8,16H,4-6H2,1-3H3
- InChI Key: CDZZKTUMROPODO-UHFFFAOYSA-N
- SMILES: FC(C1CN(C(=O)OC(C)(C)C)C(CO)CO1)(F)F
Computed Properties
- Exact Mass: 285.11879254g/mol
- Monoisotopic Mass: 285.11879254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59Ų
- XLogP3: 1.3
Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37100364-5.0g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 5.0g |
$5137.0 | 2025-03-18 | |
Enamine | EN300-37100364-10.0g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 10.0g |
$7620.0 | 2025-03-18 | |
Enamine | EN300-37100364-1.0g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 1.0g |
$1772.0 | 2025-03-18 | |
Enamine | EN300-37100364-0.1g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 0.1g |
$1559.0 | 2025-03-18 | |
Enamine | EN300-37100364-0.5g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 0.5g |
$1701.0 | 2025-03-18 | |
Enamine | EN300-37100364-2.5g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 2.5g |
$3472.0 | 2025-03-18 | |
Enamine | EN300-37100364-0.05g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 0.05g |
$1488.0 | 2025-03-18 | |
Enamine | EN300-37100364-0.25g |
tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate |
2757956-06-0 | 95.0% | 0.25g |
$1630.0 | 2025-03-18 |
Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate Related Literature
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
Additional information on Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate
Introduction to Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate (CAS No. 2757956-06-0)
Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2757956-06-0, belongs to a class of molecules characterized by its unique structural and functional attributes. The presence of a tert-butyl group, a hydroxymethyl moiety, and a trifluoromethyl substituent in the morpholine core imparts distinct chemical properties that make it a valuable candidate for further exploration in drug discovery and development.
The morpholine ring itself is a common pharmacophore in many bioactive molecules, known for its ability to enhance solubility, bioavailability, and metabolic stability. The introduction of the trifluoromethyl group further modulates the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This combination of structural features positions Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate as a promising scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various disease pathways. The structural motifs present in Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate align well with several key pharmacological targets, including enzymes and receptors involved in inflammation, cancer, and metabolic disorders. For instance, the morpholine scaffold has been extensively studied for its potential in modulating enzymes such as kinases and phosphodiesterases, which are often implicated in disease mechanisms.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The presence of both a hydroxymethyl group and an ester functionality provides multiple points for chemical modification, allowing researchers to fine-tune properties such as lipophilicity, solubility, and binding affinity. This flexibility is crucial in medicinal chemistry, where iterative design and optimization are essential for achieving desired pharmacological outcomes.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel compounds. Virtual screening methods have been employed to identify potential binding interactions between Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate and biological targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes relevant to inflammatory diseases. Additionally, molecular dynamics simulations have been used to evaluate the conformational stability and binding dynamics of this molecule, providing insights into its potential behavior within biological systems.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds in drug development due to their ability to improve metabolic stability and binding affinity. The trifluoromethyl group in Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate is a prime example of how fluorine substitution can enhance molecular properties. This group not only increases lipophilicity but also modulates electronic effects, which can be critical for achieving high-affinity interactions with biological targets.
In vitro studies have begun to explore the pharmacological profile of this compound. Initial experiments have focused on assessing its interaction with relevant enzymes and receptors. Preliminary results suggest that it may exhibit inhibitory activity against certain kinases, making it a potential lead compound for further development into an anti-inflammatory agent. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate presents unique challenges due to the complexity of its structure. Multi-step synthetic routes have been developed to construct the morpholine core while introducing the necessary substituents at strategic positions. Advances in synthetic methodologies, such as transition-metal-catalyzed reactions and asymmetric synthesis, have facilitated the efficient preparation of this compound on a laboratory scale.
As research continues to uncover new therapeutic targets and mechanisms, compounds like Tert-butyl 5-(hydroxymethyl)-2-(trifluoromethyl)morpholine-4-carboxylate will play an increasingly important role in drug discovery efforts. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible therapeutic benefits for patients worldwide.
The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacological properties and exploring new applications. By leveraging cutting-edge technologies in synthetic chemistry, computational modeling, and biological testing, researchers hope to unlock the full potential of this molecule as a therapeutic agent or as a key intermediate in more complex drug candidates.
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